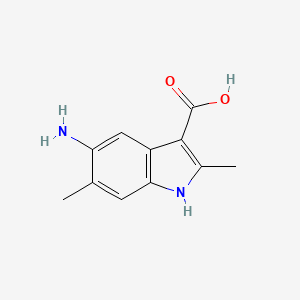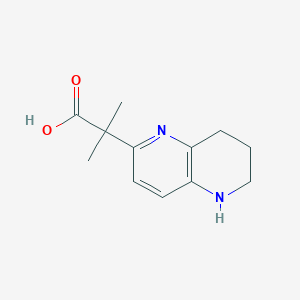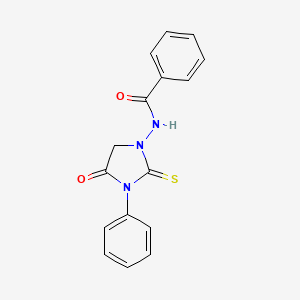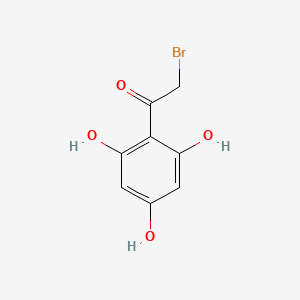
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is an organic compound belonging to the nicotinate ester family This compound is characterized by the presence of a methyl ester group, a tert-butyl group, a chlorine atom, and a methyl group attached to a nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate typically involves the esterification of 6-(tert-butyl)-4-chloro-2-methylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the nicotinic acid core.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the ester group allows for hydrolysis, releasing the active nicotinic acid derivative, which can then interact with its target. The tert-butyl and chlorine substituents can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and reactivity.
Uniqueness: Methyl 6-(tert-butyl)-4-chloro-2-methylnicotinate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of the nicotinic acid core, along with the tert-butyl and chlorine substituents, makes it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
methyl 6-tert-butyl-4-chloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16ClNO2/c1-7-10(11(15)16-5)8(13)6-9(14-7)12(2,3)4/h6H,1-5H3 |
InChI-Schlüssel |
MIKOWLLRCBXFSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=N1)C(C)(C)C)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)

![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)


![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)



![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)




